molecular formula C12H18N2O3S B12418290 Tolbutamide-13C

Tolbutamide-13C

Cat. No.: B12418290
M. Wt: 271.34 g/mol
InChI Key: JLRGJRBPOGGCBT-QBZHADDCSA-N
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Description

Tolbutamide-13C is a labeled variant of Tolbutamide, a first-generation sulfonylurea used primarily as an oral antihyperglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). The “13C” label indicates that the compound contains the carbon-13 isotope, which is often used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study the compound’s behavior and interactions at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolbutamide-13C typically involves the incorporation of the carbon-13 isotope into the molecular structure of Tolbutamide. One common method is to start with a carbon-13 labeled precursor, such as carbon-13 labeled urea or carbon-13 labeled butylamine, and then follow the standard synthetic route for Tolbutamide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

Tolbutamide-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tolbutamide-13C is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed molecular studies. Some applications include:

    Chemistry: Used in NMR spectroscopy to study molecular interactions and structural elucidation.

    Biology: Helps in understanding metabolic pathways and enzyme interactions.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Tolbutamide in the body.

    Industry: Employed in the development of new drugs and analytical methods

Mechanism of Action

Tolbutamide-13C exerts its effects by stimulating the release of insulin from the beta cells of the pancreas. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of potassium channels. This results in the depolarization of the cell membrane and the opening of calcium channels, which triggers the release of insulin. The increased insulin levels help lower blood glucose levels by promoting glucose uptake in peripheral tissues and reducing glucose production in the liver .

Comparison with Similar Compounds

Similar Compounds

  • Acetohexamide
  • Chlorpropamide
  • Tolazamide

Uniqueness

Tolbutamide-13C is unique due to its carbon-13 labeling, which allows for advanced analytical studies using NMR spectroscopy. This labeling provides detailed insights into the compound’s molecular interactions and behavior, which is not possible with the non-labeled variants .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

271.34 g/mol

IUPAC Name

1-(113C)butyl-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i9+1

InChI Key

JLRGJRBPOGGCBT-QBZHADDCSA-N

Isomeric SMILES

CCC[13CH2]NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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